Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid.
Reduction: 3-(3-chloro-5-fluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(3-chloro-5-fluorophenyl)-3-oxopropanoic acid, which can then interact with enzymes or receptors in biological systems. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate
- (3-Chloro-5-fluorophenyl)(4-methyl-1-piperidinyl)methanone
- (3-Chloro-5-fluorophenyl)(3-methyl-1-piperidinyl)methanone
Uniqueness
Methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate is unique due to its specific ester structure and the presence of both chlorine and fluorine atoms on the phenyl ring
Properties
Molecular Formula |
C10H8ClFO3 |
---|---|
Molecular Weight |
230.62 g/mol |
IUPAC Name |
methyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3 |
InChI Key |
MUZLIIGYBCWAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC(=C1)Cl)F |
Origin of Product |
United States |
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